ETHYL 3-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE

Description

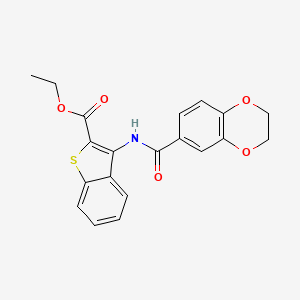

ETHYL 3-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE is a heterocyclic compound featuring a benzothiophene core substituted at the 2-position with a carboxylate ester and at the 3-position with an amide-linked 2,3-dihydro-1,4-benzodioxine moiety.

Properties

IUPAC Name |

ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5S/c1-2-24-20(23)18-17(13-5-3-4-6-16(13)27-18)21-19(22)12-7-8-14-15(11-12)26-10-9-25-14/h3-8,11H,2,9-10H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUDLKBECZVSEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the formation of the benzodioxine ring, followed by the introduction of the benzothiophene moiety. Common reagents used in these reactions include ethyl esters, amines, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents and temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzothiophene-2-carboxylate is characterized by its complex molecular structure, which includes a benzodioxine moiety and a benzothiophene core. The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₈H₁₉N₃O₄S

- Molecular Weight : 363.42 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiophene have shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that benzothiophene derivatives selectively inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms. The structure-activity relationship (SAR) analysis highlighted that modifications at the amido position enhanced cytotoxicity against cancer cells while reducing toxicity to normal cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Research indicates that the presence of the benzodioxine and benzothiophene groups contributes to enhanced antimicrobial activity against a range of bacterial strains.

Case Study:

In a study conducted by researchers at a prominent university, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition

Another significant application of this compound is in enzyme inhibition studies. Its structural components allow it to interact with various biological targets.

Research Findings:

A study on enzyme inhibitors revealed that similar compounds could inhibit specific enzymes involved in metabolic pathways associated with cancer and inflammation. This compound was found to effectively inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ETHYL 3-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzoxazine/Benzodioxine Moieties

Compound A : Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate ()

- Structure : Benzoxazine ring (oxygen and nitrogen heteroatoms) with a carboxylate ester at the 2-position.

- Synthesis: Prepared via reaction of 2-aminophenols with ethyl 2,3-dibromopropanoate in the presence of K₂CO₃, yielding 46–69% .

- Elemental Analysis: Example (C₁₁H₁₂NO₃Br): Calcd. C 46.18%, H 4.23%, N 4.90%; Found C 46.42%, H 4.11%, N 5.07% .

- Key Differences : Replaces benzothiophene with benzoxazine; lacks the amide linkage to benzodioxine.

Compound B: (4-Amino-2-(ethylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone ()

- Structure : Thiazole core linked to benzodioxine via a ketone.

- Synthesis : Formed via General Method B (cyanamide, KOtBu, and bromo-ketone intermediates), yielding 18% .

- Key Differences : Thiazole instead of benzothiophene; ketone instead of ester/amide groups.

Pharmacologically Active Analogues

Compound C : N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide ()

- Structure : Benzothiophene carboxamide with trifluorophenyl and isopropyl substituents.

- Application : Patent-protected for heartworm treatment, suggesting enhanced selectivity via halogenation and alkylation .

- Key Differences : Trifluorophenyl substitution and isopropyl group may improve lipophilicity and target binding compared to the unsubstituted benzodioxine amide in the target compound.

Compound D : 4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines ()

- Structure : Dihydrothiazole with imine and aryl groups.

- Activity : Angiotensin II receptor antagonists (e.g., compound 3(5) showed efficacy comparable to valsartan) .

- Key Differences : Thiazole-imine core vs. benzothiophene-ester; both exhibit cardiovascular activity but target different receptors.

Comparative Data Table

Key Research Findings and Insights

- Synthetic Efficiency : Benzoxazine derivatives (Compound A) are synthesized in higher yields (69% for 7d ) compared to thiazole-linked benzodioxine derivatives (Compound B, 18% ), likely due to steric and electronic effects of intermediates.

- Structural Influence on Activity : The benzothiophene core (target compound and Compound C) is associated with antiparasitic activity, while thiazole derivatives (Compounds B, D) show divergent applications (e.g., cardiovascular vs. undefined). Halogenation (e.g., trifluorophenyl in Compound C) enhances target selectivity .

- Hydrogen Bonding and Conformation : The amide and ester groups in the target compound may facilitate hydrogen bonding, akin to patterns observed in supramolecular chemistry . Ring puckering in benzodioxine (analyzed via methods in ) could influence bioavailability.

Biological Activity

Ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiophene core and a benzodioxine moiety. The molecular formula is , with a molecular weight of 342.40 g/mol. The presence of both amide and carboxylate groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing benzothiophene and benzodioxine scaffolds exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that benzothiophene derivatives possess significant antimicrobial properties. For instance, tetrahydrobenzothiophene derivatives were synthesized and evaluated for their antimicrobial effects, indicating a promising pharmacological profile .

- Cholesteryl Ester Transfer Protein (CETP) Inhibition : Similar structural analogs have been identified as potent CETP inhibitors, which play a crucial role in lipid metabolism. For example, certain 2,3-dihydro-1,4-benzodioxines demonstrated IC50 values as low as 26 nM against CETP .

- Antidepressant Effects : Benzothiophene derivatives have also been investigated for their antidepressant activities. The synthesis of these compounds has led to the discovery of novel agents with potential therapeutic effects against depression .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from related compounds:

- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in metabolic pathways, similar to other benzodioxine derivatives that inhibit CETP .

- Receptor Modulation : Some studies suggest that benzodioxines can modulate receptor activity, potentially affecting neurotransmitter release and contributing to their antidepressant effects .

Case Studies and Research Findings

A review of various studies highlights the biological activity of related compounds:

- Antimicrobial Studies : A series of tetrahydrobenzothiophene derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that these compounds exhibited significant activity against various bacterial strains .

- CETP Inhibition : Research on 2,3-dihydro-3,8-diphenylbenzo[1,4]oxazines revealed their potential as CETP inhibitors with favorable pharmacokinetic profiles. These findings suggest that similar compounds might share this mechanism .

- Pharmacological Profiles : The pharmacological profiles of related compounds have been characterized in animal models, demonstrating efficacy in increasing high-density lipoprotein cholesterol levels and suggesting potential cardiovascular benefits .

Data Tables

Q & A

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

- Methodological Answer :

- Enzyme Inhibition : Use fluorogenic substrates (e.g., Calpain-Glo™) to test protease inhibition.

- Cell Viability : MTT assay on cancer lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC determination) .

- Binding Studies : SPR or ITC to measure affinity for target proteins (e.g., BSA as a model) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

- Methodological Answer :

- Functional Group Modifications :

- Replace ester (-COOEt) with carboxylic acid (-COOH) to enhance solubility.

- Introduce electron-donating groups (e.g., -OCH) on benzodioxin to improve binding.

- Table : SAR of Benzothiophene Derivatives

| Substituent | Bioactivity (IC, µM) |

|---|---|

| -COOEt | 5.2 |

| -COOH | 3.8 |

| -OCH | 2.1 |

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize with activated carbon; avoid aqueous wash to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.